
4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride is a heterocyclic compound that features a tetrahydrofuran ring fused to an azepane ring, with a methylene bridge connecting the two
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride typically involves the reaction of tetrahydrofuran derivatives with azepane precursors. One common method involves the condensation of tetrahydrofuran-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific mechanical or electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carbaldehyde and tetrahydrofuran-2-methanol share structural similarities with 4-((Tetrahydrofuran-2-yl)methylene)azepane hydrochloride.
Azepane Derivatives: Compounds like azepane-2-carboxylic acid and azepane-2-methanol are structurally related to the azepane moiety of the compound.
Uniqueness
This compound is unique due to the combination of the tetrahydrofuran and azepane rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
(4E)-4-(oxolan-2-ylmethylidene)azepane;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c1-3-10(5-7-12-6-1)9-11-4-2-8-13-11;/h9,11-12H,1-8H2;1H/b10-9+; |
InChI Key |
ZTUYGZKHIBMPPP-RRABGKBLSA-N |
Isomeric SMILES |
C1CC(OC1)/C=C/2\CCCNCC2.Cl |
Canonical SMILES |
C1CC(OC1)C=C2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B13360490.png)
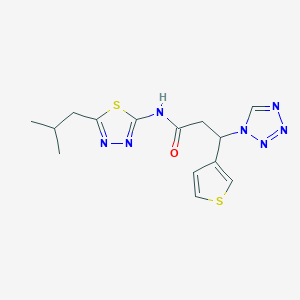

![3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360516.png)
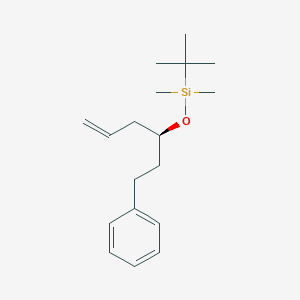
![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
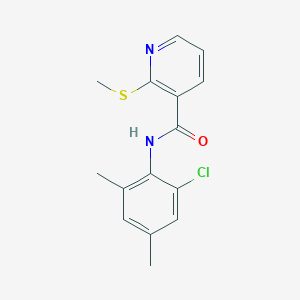
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
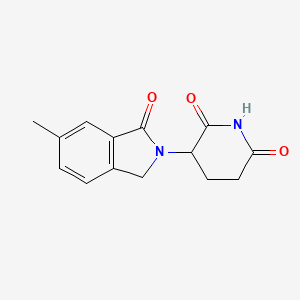
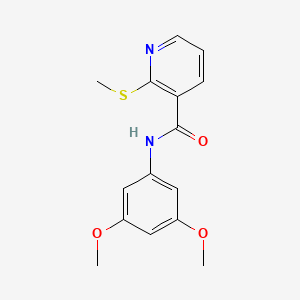
![3-[(Propylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360557.png)
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
